molecular formula C7H6BrFOZn B14875328 2-Fluoro-6-methoxyphenylZinc bromide

2-Fluoro-6-methoxyphenylZinc bromide

Cat. No.: B14875328
M. Wt: 270.4 g/mol
InChI Key: WRQDLUMGFQFGEE-UHFFFAOYSA-M
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Description

2-Fluoro-6-methoxyphenylZinc bromide is an organozinc compound that is used as a reagent in organic synthesis. This compound is particularly valuable in the field of cross-coupling reactions, where it serves as a nucleophilic partner in the formation of carbon-carbon bonds. The presence of both fluorine and methoxy groups on the phenyl ring imparts unique reactivity and selectivity to this compound, making it a useful tool in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluoro-6-methoxyphenylZinc bromide can be synthesized through the reaction of 2-fluoro-6-methoxyphenyl bromide with zinc dust in the presence of a suitable solvent, such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the zinc reagent. The reaction conditions often involve refluxing the mixture for several hours to ensure complete conversion of the starting material to the desired organozinc compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-methoxyphenylZinc bromide undergoes a variety of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions with electrophiles, such as alkyl halides, to form new carbon-carbon bonds.

    Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.

    Oxidation and Reduction: While less common, it can undergo oxidation or reduction reactions under specific conditions to modify the functional groups on the phenyl ring.

Common Reagents and Conditions

    Palladium Catalysts: Palladium-based catalysts are frequently used in cross-coupling reactions involving this compound.

    Solvents: Tetrahydrofuran (THF) and dimethylformamide (DMF) are common solvents used in these reactions.

    Reaction Conditions: Reactions are typically carried out under an inert atmosphere at elevated temperatures to ensure complete conversion and high yields.

Major Products

The major products formed from reactions involving this compound include biaryl compounds, substituted phenyl derivatives, and other complex organic molecules that are valuable intermediates in pharmaceutical and agrochemical synthesis.

Scientific Research Applications

2-Fluoro-6-methoxyphenylZinc bromide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

    Biology: It can be used to modify biologically active molecules, enabling the study of structure-activity relationships and the development of new drugs.

    Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: It is used in the production of fine chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of 2-fluoro-6-methoxyphenylZinc bromide in cross-coupling reactions involves the formation of a transient organopalladium intermediate. The zinc reagent transfers the phenyl group to the palladium catalyst, which then undergoes reductive elimination to form the desired carbon-carbon bond. The presence of the fluorine and methoxy groups can influence the reactivity and selectivity of the reaction by stabilizing the intermediate and directing the formation of the final product.

Comparison with Similar Compounds

Similar Compounds

  • 2-FluorophenylZinc bromide
  • 2-MethoxyphenylZinc bromide
  • **6-Fluoro-2-methoxyphen

Properties

Molecular Formula

C7H6BrFOZn

Molecular Weight

270.4 g/mol

IUPAC Name

bromozinc(1+);1-fluoro-3-methoxybenzene-2-ide

InChI

InChI=1S/C7H6FO.BrH.Zn/c1-9-7-4-2-3-6(8)5-7;;/h2-4H,1H3;1H;/q-1;;+2/p-1

InChI Key

WRQDLUMGFQFGEE-UHFFFAOYSA-M

Canonical SMILES

COC1=[C-]C(=CC=C1)F.[Zn+]Br

Origin of Product

United States

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